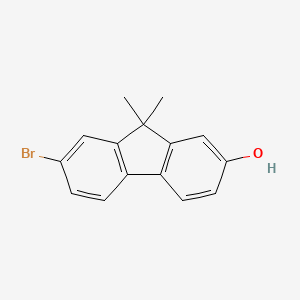

7-bromo-9,9-dimethyl-9H-fluoren-2-ol

Übersicht

Beschreibung

7-bromo-9,9-dimethyl-9H-fluoren-2-ol is an organic compound with the molecular formula C15H13BrO It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and features a bromine atom and a hydroxyl group attached to the fluorene core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-9,9-dimethyl-9H-fluoren-2-ol typically involves the bromination of 9,9-dimethylfluorene followed by hydroxylation. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like carbon tetrachloride or chloroform. The hydroxylation step can be achieved using reagents such as sodium hydroxide or potassium hydroxide in an aqueous medium .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

7-bromo-9,9-dimethyl-9H-fluoren-2-ol undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction Reactions: The compound can undergo reduction to remove the bromine atom or reduce the hydroxyl group to a hydrogen atom.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

Substitution: Formation of 7-substituted derivatives.

Oxidation: Formation of 7-bromo-9,9-dimethyl-9H-fluoren-2-one.

Reduction: Formation of 9,9-dimethyl-9H-fluoren-2-ol.

Wissenschaftliche Forschungsanwendungen

Nonlinear Optical Materials

7-Bromo-9,9-dimethyl-9H-fluoren-2-ol has been investigated for its nonlinear optical properties. Research has shown that compounds based on the fluorene structure exhibit significant hyperpolarizability, making them suitable for applications in photonic devices and optical communication systems. The modulation of conjugation pathways in these compounds has led to enhanced optical performance, as demonstrated in studies measuring first hyperpolarizability using hyper-Rayleigh scattering techniques .

Synthesis of Advanced Chromophores

The compound serves as a precursor for synthesizing advanced chromophores with tailored electronic properties. For instance, through various chemical transformations, researchers have synthesized a series of novel chromophores that exhibit improved thermal stability and nonlinear optical behavior. These chromophores are characterized by their linear conjugation pathways that enhance their photophysical properties .

Pharmaceutical Applications

In medicinal chemistry, derivatives of this compound have been explored for their potential therapeutic effects. The brominated structure can influence biological activity, making it a candidate for drug development targeting specific diseases. The compound's hydroxyl group can enhance solubility and bioavailability in pharmaceutical formulations.

Table 1: Comparison of Hyperpolarizability in Fluorene Derivatives

| Compound | First Hyperpolarizability (β HRS) | Intrinsic Hyperpolarizability (β int) |

|---|---|---|

| This compound | High | High |

| 9,9-Dimethylfluorene | Moderate | Moderate |

| 7-Nitro-9,9-dimethylfluorene | Low | Low |

Case Study 1: Synthesis and Characterization

A study focused on the synthesis of this compound from 9,9-dimethylfluorene through bromination followed by hydroxylation. The resulting compound was characterized using NMR spectroscopy and X-ray crystallography to confirm its structure and assess its potential as a nonlinear optical material .

Case Study 2: Photonic Applications

Another research initiative explored the use of fluorene-based compounds in organic light-emitting diodes (OLEDs). The incorporation of this compound into device architectures showed promising results in terms of efficiency and stability under operational conditions. The device performance metrics indicated superior light emission characteristics compared to non-brominated analogs .

Wirkmechanismus

The mechanism of action of 7-bromo-9,9-dimethyl-9H-fluoren-2-ol involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and hydroxyl group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include signal transduction, metabolic processes, and molecular recognition events .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

7-bromo-9,9-dimethyl-9H-fluorene-2-carbaldehyde: Similar structure but with an aldehyde group instead of a hydroxyl group.

2,7-dibromo-9,9-dimethyl-9H-fluorene: Contains two bromine atoms instead of one.

9,9-dimethyl-9H-fluoren-2-ol: Lacks the bromine atom.

Biologische Aktivität

7-Bromo-9,9-dimethyl-9H-fluoren-2-ol is an organic compound with the molecular formula C₁₅H₁₃BrO. It is a derivative of fluorene, featuring a bromine atom at the 7-position and a hydroxyl group at the 2-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

The presence of the bromine atom and hydroxyl group significantly influences the chemical behavior of this compound. These functional groups enhance its reactivity and interaction with biological targets, making it a valuable compound for research.

The biological activity of this compound primarily involves its interaction with various molecular targets such as enzymes and receptors. The mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.

- Receptor Binding : It can bind to receptors, influencing signal transduction pathways.

- Tubulin Interaction : Preliminary studies suggest that it may interact with tubulin, potentially disrupting microtubule dynamics, which is critical in cell division processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

-

Anticancer Activity :

- In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) with IC50 values ranging from 10 to 33 nM .

- It has been observed to arrest cells in the G2/M phase of the cell cycle, leading to apoptosis .

-

Antimicrobial Properties :

- Preliminary investigations suggest that this compound may possess antimicrobial properties against various pathogens, although further studies are needed to quantify this activity.

-

Neuroprotective Effects :

- Some studies indicate potential neuroprotective effects, suggesting that it may modulate neuroinflammatory responses or oxidative stress pathways.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

Table 1: Summary of Biological Activities

| Activity Type | Cell Line/Model | IC50 (nM) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 | 10–33 | |

| Anticancer | MDA-MB-231 | 23–33 | |

| Antimicrobial | Various Pathogens | TBD | |

| Neuroprotective | Neuroinflammatory Model | TBD |

Synthesis and Applications

The synthesis of this compound typically involves multi-step reactions starting from fluorene derivatives. Its applications extend beyond medicinal chemistry into materials science, where it is used in developing organic semiconductors and optoelectronic devices due to its unique electronic properties.

Eigenschaften

IUPAC Name |

7-bromo-9,9-dimethylfluoren-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO/c1-15(2)13-7-9(16)3-5-11(13)12-6-4-10(17)8-14(12)15/h3-8,17H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQMBUZYVUMQEAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)O)C3=C1C=C(C=C3)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.